6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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Overview
Description
6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the Ullmann condensation of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to yield the acridine core . Further modifications, such as methoxylation and phenylation, are carried out under specific conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one .
Chemical Reactions Analysis
Types of Reactions
6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones under oxidative conditions.
Reduction: Reduction of the acridine core to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone
- 6,8-dimethoxy-9-(4-methoxyphenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one
Uniqueness
6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 8, along with a phenyl group at position 9, enhances its ability to intercalate DNA and inhibit topoisomerase enzymes, making it a promising candidate for anti-cancer research .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C21H21NO3/c1-24-14-11-16-21(18(12-14)25-2)19(13-7-4-3-5-8-13)20-15(22-16)9-6-10-17(20)23/h3-5,7-8,11-12,19,22H,6,9-10H2,1-2H3 |
InChI Key |
TWLKMQGTTNSGSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=C1)OC |
Origin of Product |
United States |
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